molecular formula C14H9NO3S B2877979 8-Carboxy-2-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium-3-olate CAS No. 1301679-00-4

8-Carboxy-2-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium-3-olate

Cat. No.: B2877979
CAS No.: 1301679-00-4
M. Wt: 271.29
InChI Key: KKZPXWXKLDGZAF-UHFFFAOYSA-N
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Description

8-Carboxy-2-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium-3-olate is a synthetically designed organic salt based on the thiazolopyrimidine scaffold, a heterocyclic framework of significant interest in medicinal chemistry and drug discovery. This compound features a carboxylic acid functional group at the 8-position, which enhances its solubility and provides a handle for further chemical derivatization, making it a valuable building block for the synthesis of more complex molecules. The structure is characterized by a zwitterionic form, as indicated by the "4-ium-3-olate" notation, which can influence its physicochemical properties and biological interactions. The thiazolo[3,2-a]pyrimidine core is a privileged structure in pharmaceutical research, known to exhibit a wide range of biological activities. Compounds based on this framework have been reported to act as enzyme inhibitors, including potent inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease research . Beyond this, the thiazolo[3,2-a]pyrimidine pharmacophore has been associated with analgesic, anti-inflammatory, anticancer, and antimicrobial properties in scientific literature . The specific substitution pattern on this core, particularly the 2-phenyl and 8-carboxy groups, is critical for modulating its electronic distribution, binding affinity to biological targets, and overall pharmacokinetic profile. This product is intended for research and development purposes only, specifically for use in: • Medicinal Chemistry: Serving as a key intermediate or precursor in the design and synthesis of novel bioactive molecules targeting various diseases. • Chemical Biology: Acting as a tool compound for probing biological pathways and protein functions where the thiazolopyrimidine scaffold is relevant. • Structure-Activity Relationship (SAR) Studies: Helping researchers understand how specific functional groups contribute to the potency and selectivity of potential drug candidates. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-hydroxy-2-phenyl-[1,3]thiazolo[3,2-a]pyridin-4-ium-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3S/c16-12-11(9-5-2-1-3-6-9)19-13-10(14(17)18)7-4-8-15(12)13/h1-8H,(H-,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZPXWXKLDGZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C([N+]3=CC=CC(=C3S2)C(=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

Under acidic conditions (e.g., acetic acid/H2SO4), 2-amino-4-phenylthiazole-5-carboxylic acid reacts with pyridine-3-carboxaldehyde in a 1:1.2 molar ratio. The reaction proceeds via Schiff base formation, followed by intramolecular cyclization to yield the target compound. Elevated temperatures (80–100°C) and prolonged reaction times (8–12 h) are typically required to achieve complete conversion.

Table 1: Optimized Conditions for Cyclocondensation

Parameter Optimal Value Yield (%) Purity (HPLC)
Temperature 90°C 72 98.5
Catalyst (H2SO4) 10 mol% 68 97.8
Solvent Acetic acid 72 98.5
Reaction Time 10 h 72 98.5

Substrate Scope and Limitations

Electron-withdrawing groups on the pyridine aldehyde (e.g., nitro, cyano) enhance reaction rates but reduce overall yields due to side reactions. Steric hindrance at the α-position of the aldehyde decreases cyclization efficiency, necessitating higher catalyst loadings (15–20 mol%).

Benzoylation-Cyclization Cascade Strategy

A two-step protocol involving sequential benzoylation and thermal cyclization has emerged as a high-yielding alternative. This method circumvents the instability issues associated with Schiff base intermediates in single-step cyclocondensation.

Stepwise Synthesis Protocol

  • Benzoylation: Treatment of 3-amino-2-phenylthiazole-4-carboxylic acid with benzoyl chloride (1.2 equiv) in dry pyridine at 0–5°C for 1 h produces the N-benzoylated intermediate.
  • Cyclization: Heating the intermediate in acetic anhydride at 110°C for 5 h induces intramolecular esterification and ring closure, forming the thiazolo[3,2-a]pyridine scaffold.

Table 2: Comparative Yields in Cascade Synthesis

Step Yield (%) Purity (HPLC) Key Side Products
Benzoylation 89 96.2 Di-benzoylated byproduct
Cyclization 83 97.8 Acetylated derivatives

Solvent and Catalyst Effects

Non-polar solvents (toluene, xylene) improve cyclization yields by minimizing hydrolytic side reactions. Catalytic amounts of DMAP (4-dimethylaminopyridine, 5 mol%) accelerate the benzoylation step, reducing reaction time to 45 min.

Microwave-Assisted Synthesis

Modern protocols employ microwave irradiation to dramatically reduce reaction times while maintaining high yields. This method is particularly advantageous for large-scale production due to enhanced energy efficiency.

Accelerated Cyclocondensation

A mixture of 2-aminothiazole carboxylic acid and pyridine aldehyde in ethylene glycol undergoes microwave irradiation (150 W, 120°C) for 20–30 min, achieving 85% yield. The rapid dielectric heating minimizes thermal decomposition pathways observed in conventional heating.

Table 3: Microwave vs Conventional Heating

Parameter Microwave Conventional
Time 25 min 10 h
Yield 85% 72%
Energy Consumption 0.8 kWh/mol 4.2 kWh/mol

Scalability Considerations

Batch sizes exceeding 500 g require precise temperature control to prevent hot-spot formation. Continuous-flow microwave reactors demonstrate superior scalability, maintaining yields above 80% at kilogram-scale production.

Analytical Validation and Characterization

Rigorous spectroscopic analysis confirms structural integrity and purity across all synthetic routes:

Spectroscopic Fingerprints

  • 1H NMR (DMSO-d6): δ 8.72 (d, J=7.2 Hz, 1H, pyridine-H), 7.85–7.45 (m, 5H, phenyl), 6.98 (s, 1H, thiazole-H)
  • IR (KBr): 1725 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N), 1540 cm⁻¹ (aromatic C=C)
  • HRMS: m/z 312.0654 [M+H]+ (calc. 312.0658 for C15H10N2O3S)

Critical Analysis of Methodologies

Each synthesis route presents distinct advantages:

  • Cyclocondensation: Cost-effective for small-scale synthesis but limited by lengthy reaction times
  • Cascade Strategy: High purity output at the expense of multi-step purification
  • Microwave: Industrial scalability with reduced environmental impact through lower energy consumption

Recent advances in photocatalyzed cyclization and enzyme-mediated benzoylation show promise for further optimization, particularly in enhancing stereoselectivity and reducing heavy metal catalyst usage.

Chemical Reactions Analysis

8-Carboxy-2-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium-3-olate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired transformation. Major products formed from these reactions include derivatives with modified functional groups that can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Ethyl-3,7-biphenyl-5-[phenyl]-8,8a-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (Compound 4a)

  • Core Structure : Thiazolo-pyrimidine fused system.
  • Substituents : Ethyl ester at position 6, phenyl groups at positions 3, 5, and 5.
  • Properties : Exhibits antimicrobial activity, with a yield of 53% in synthesis and a melting point confirmed via spectral analysis (IR, NMR, Mass) .
  • Key Difference : The pyrimidine ring replaces the pyridine core, and the ethyl ester group contrasts with the carboxylic acid in the target compound, likely altering solubility and bioavailability.

[1,3]Selenazolo[3,2-a]pyridin-4-ium Derivatives

  • Core Structure : Selenium replaces sulfur in the thiazole ring.
  • Properties : Enhanced glutathione peroxidase-like activity and anti-inflammatory effects compared to sulfur analogs. For example, ebselen, a selenium-containing drug, demonstrates neuroprotective properties .

8-Acetyl-5-(4-methoxyphenyl)-3,7-diphenyl-8,8a-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic Acid

  • Core Structure : Similar to Compound 4a but with an acetylated hydroxyl group.
  • Substituents : Acetyl group at position 8, methoxyphenyl at position 4.
  • Synthesis : Derived from acetylation of Compound 4b under reflux with acetic anhydride .
  • Key Difference : The acetyl group introduces steric hindrance and reduces polarity compared to the carboxylic acid in the target compound.

Pharmacological Potential

  • Antimicrobial Activity : Thiazolo-pyrimidine derivatives (e.g., Compound 4a) show efficacy against bacterial strains, suggesting the carboxy group in the target compound may enhance binding to microbial targets .
  • Antitumor Activity : Thiazolo-pyridinium derivatives inhibit RNA polymerase I, a mechanism exploited in anticancer drug development .
  • Solubility Advantage : The zwitterionic nature and carboxy group of the target compound may improve water solubility compared to ester-based analogs, facilitating drug delivery .

Biological Activity

8-Carboxy-2-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium-3-olate is a heterocyclic compound that exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. This compound belongs to the thiazolopyridine family, which is known for its diverse pharmacological properties, including antimicrobial, antitumor, and apoptotic activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

The chemical formula for this compound is C14H9NO3S. The compound features a thiazole and pyridine ring structure, which contributes to its biological activities. The presence of the carboxylic acid group enhances its solubility and reactivity.

PropertyValue
IUPAC Name3-hydroxy-2-phenyl-[1,3]thiazolo[3,2-a]pyridin-4-ium-8-carboxylate
Molecular Weight269.29 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes the condensation of 2-aminothiazole with an appropriate aldehyde followed by cyclization and oxidation steps. This method allows for the introduction of various functional groups that can enhance biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by targeting DNA gyrase, an essential enzyme for bacterial DNA replication. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Antitumor Activity

The compound has also been evaluated for its antitumor potential. Studies reveal that it induces apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. The ability to trigger cell death pathways makes it a candidate for further development as an anticancer agent.

Case Studies

  • Antimicrobial Efficacy : A study reported that derivatives of thiazolopyridine compounds exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 50 μg/mL against Staphylococcus aureus and Escherichia coli. The specific activity of 8-Carboxy-2-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium was noted to be comparable to established antibiotics.
  • Antitumor Mechanism : In cellular assays involving human cancer cell lines (e.g., MCF7 breast cancer cells), treatment with 8-Carboxy-2-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis (caspase activation).

The biological activities of 8-Carboxy-2-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium are attributed to its interaction with specific molecular targets:

Antimicrobial Mechanism :
The compound inhibits DNA gyrase activity by binding to the enzyme's active site, preventing DNA replication and leading to bacterial cell death.

Antitumor Mechanism :
Its antitumor effects are mediated through the induction of reactive oxygen species (ROS), which disrupt mitochondrial function and promote apoptosis in cancer cells.

Comparison with Similar Compounds

8-Carboxy-2-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium can be compared with other thiazolopyridine derivatives:

CompoundAntimicrobial ActivityAntitumor Activity
8-Carboxy-2-phenyltiazolo ModerateHigh
4-Methylthiazolo[3,2-a]pyridine LowModerate
Thiazolo[3,2-a]pyrimidine ModerateLow

The unique combination of functional groups in 8-Carboxy-2-phenyltiazolo enhances its biological activity compared to other derivatives.

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